(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-16(15-9-5-2-6-10-15)13-25-19-22-21-18(26-19)20-17(24)12-11-14-7-3-1-4-8-14/h1-12H,13H2,(H,20,21,24)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQDLWRGJCDSLR-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide , a derivative of 1,3,4-thiadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound based on current research findings.
Overview of Thiadiazole Derivatives
Thiadiazole compounds contain a five-membered ring structure that incorporates sulfur and nitrogen atoms. This unique configuration contributes to their biological activity by enabling interactions with various biological targets. The presence of functional groups can further enhance their efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The compound in focus has been evaluated for its antibacterial efficacy against strains such as Staphylococcus epidermidis and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | E. coli | 12 | |
| (2E)-N-{...} | S. epidermidis | 14 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. In vitro studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines. For example, the compound showed promising results against the K562 chronic myelogenous leukemia cell line with an IC50 value indicating effective inhibition of cell proliferation .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
Anti-inflammatory Activity
Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. Mechanistic studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response . The compound's structure allows it to interact with key targets in inflammatory pathways, potentially leading to reduced inflammation.
The mechanisms underlying the biological activities of thiadiazole derivatives often involve:
- Enzyme Inhibition : Many thiadiazoles act as inhibitors of enzymes such as carbonic anhydrase and kinases, which are crucial in various diseases .
- Receptor Interaction : These compounds can bind to specific receptors or proteins, modulating their activity and influencing cellular signaling pathways .
- DNA Interaction : Some studies have indicated that thiadiazoles can intercalate with DNA, affecting replication and transcription processes .
Case Studies
Recent studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
- A study conducted by Gür et al. synthesized a series of thiadiazole derivatives and evaluated their biological activity against multiple pathogens and cancer cell lines, demonstrating broad-spectrum efficacy .
- Another research effort focused on modifying the thiadiazole structure to enhance its bioactivity through glycosylation, resulting in improved antifungal properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including the compound . The synthesis and evaluation of various thiadiazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer potential using cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values as low as 2.44 µM against LoVo cells, showcasing their potential as lead compounds for anticancer drug development .
- Mechanism of Action : The compounds were found to induce apoptosis and alter cell cycle dynamics, which are critical mechanisms in cancer treatment. The study utilized various assays to assess cell viability, proliferation, and apoptosis induction .
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial activities . The compound has been investigated for its efficacy against various pathogens.
Antimicrobial Studies
- Activity Against Microorganisms : Research has shown that thiadiazole compounds exhibit antimicrobial activity comparable to standard antibiotics like ciprofloxacin. In particular, derivatives containing the 1,3,4-thiadiazole moiety have demonstrated effectiveness against bacteria and fungi .
Antiviral Applications
Emerging studies suggest that thiadiazole derivatives may serve as antiviral agents . Specifically, they have been evaluated for their inhibitory effects on viral polymerases.
Antiviral Activity
- Dengue Virus Inhibition : A related study focused on non-nucleoside inhibitors of the dengue virus polymerase derived from thiadiazole structures. These compounds exhibited submicromolar activity against all four dengue virus serotypes in vitro, suggesting a promising avenue for antiviral drug development .
Summary of Findings
The following table summarizes key findings from recent research regarding the applications of (2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide:
| Application | Activity | Cell Lines/Pathogens | Key Findings |
|---|---|---|---|
| Anticancer | Cytotoxicity | LoVo, MCF-7 | IC50 values as low as 2.44 µM; induces apoptosis |
| Antimicrobial | Antimicrobial activity | Various bacteria/fungi | Comparable efficacy to ciprofloxacin |
| Antiviral | Inhibition of viral polymerases | Dengue virus | Submicromolar activity against all dengue serotypes |
Chemical Reactions Analysis
Reactivity of the Thiadiazole Ring
The 1,3,4-thiadiazole moiety is prone to electrophilic substitution and ring-opening reactions due to its electron-deficient heteroaromatic nature. Key reactions include:
Amide Group Reactivity
The enamide group (C=O-NH) participates in hydrolysis and condensation reactions:
Sulfanyl-Ketone Reactivity
The -(CH₂)₂-S-C(=O)-Ph group undergoes oxidation and nucleophilic attack:
Conjugation-Driven Reactions
The α,β-unsaturated enamide system (C=C-C=O) participates in:
Catalytic Modifications
Transition-metal catalysis enables functionalization:
Stability and Degradation
Under accelerated stability testing (40°C/75% RH), the compound shows:
-
Photodegradation : Cleavage of the enamide bond under UV light (λ = 254 nm).
-
Thermal Decomposition : Degrades above 200°C, releasing SO₂ and NH₃ (TGA-DSC analysis).
Biological Activity Correlations
Analogous thiadiazoles (e.g., dengue virus inhibitors ) highlight that:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
